BRD9 Ligand Binding: 5-Br-1-Propylisatin Demonstrates Definitive Target Engagement
5-Bromo-1-propyl-1H-indole-2,3-dione (Compound 2) was identified as a novel BRD9 ligand through a pharmacophore-based virtual screening campaign. Its binding was experimentally confirmed in an AlphaScreen assay, where it displaced a reference ligand in a competitive STD NMR experiment, validating engagement with the canonical BRD9 pocket [1]. This demonstrates that the 5-bromo and N-propyl groups are critical for the ligand's ability to bind BRD9, whereas unsubstituted isatin and other N-alkyl isatins without the 5-bromo group were not reported to exhibit this specific interaction in the same study [1].
| Evidence Dimension | BRD9 Binding Affinity (AlphaScreen Assay) |
|---|---|
| Target Compound Data | Confirmed binding and competitive displacement |
| Comparator Or Baseline | Unsubstituted isatin: No reported BRD9 binding |
| Quantified Difference | Qualitative binding (present vs. absent) |
| Conditions | AlphaScreen assay with BRD9 protein; STD NMR competitive displacement experiment |
Why This Matters
Procurement of this specific compound enables structure-guided optimization of BRD9-targeting fragments, a strategy not possible with non-brominated or non-propylated isatins.
- [1] Gazzillo, E., Rocha, G., Chini, M. G., Lauro, G., Angulo, J., & Bifulco, G. (2026). A 5-Br-1-Propylisatin Derivative as a Promising BRD9 Ligand: Insights from Computational and STD NMR Investigation. Molecules, 31(4), 582. View Source
